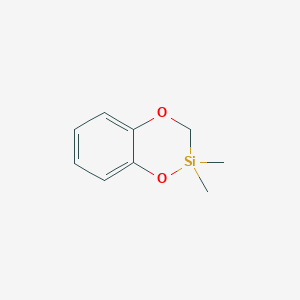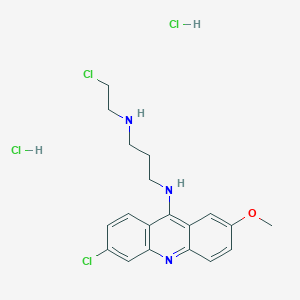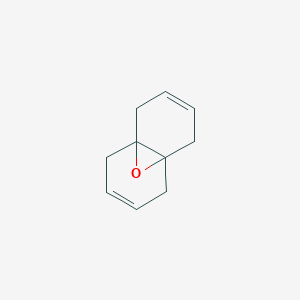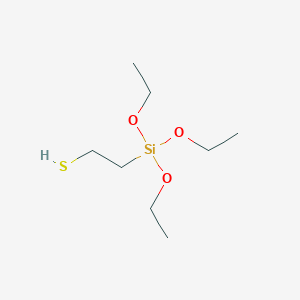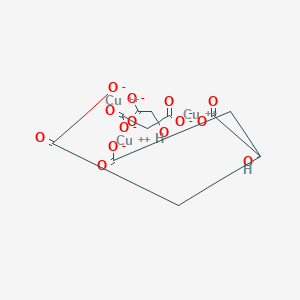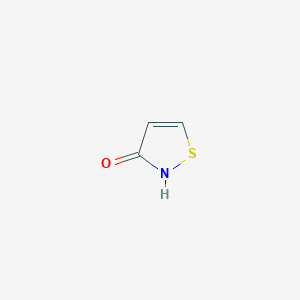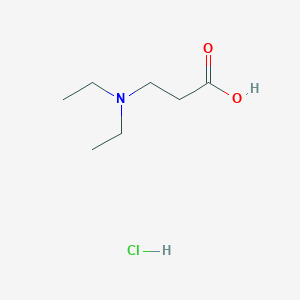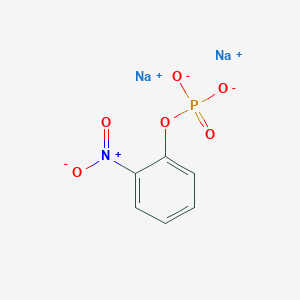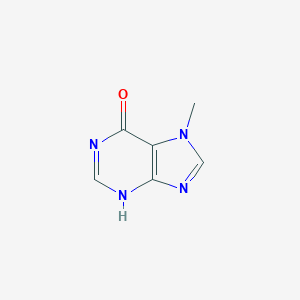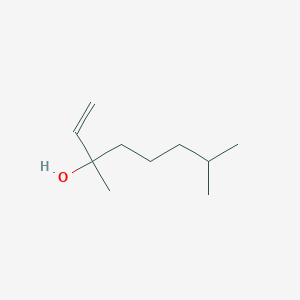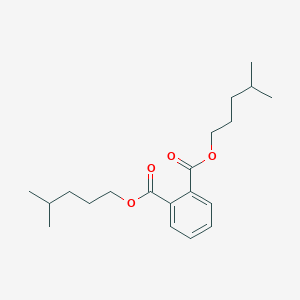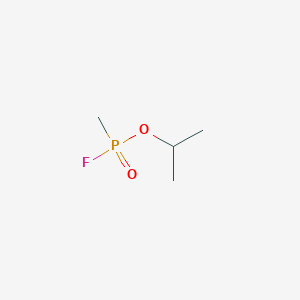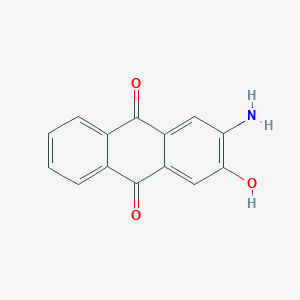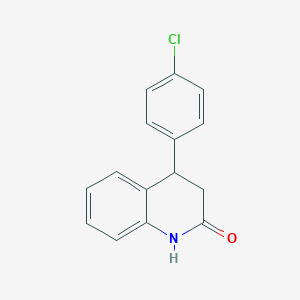
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, also known as CDPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPQ belongs to the class of quinolinone derivatives and has been found to possess several interesting properties that make it a promising candidate for research.
Mécanisme D'action
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one exerts its pharmacological effects by binding to the α7 nicotinic acetylcholine receptor and inhibiting its function. This results in the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, leading to changes in synaptic plasticity and neuronal excitability.
Effets Biochimiques Et Physiologiques
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of synaptic plasticity, and the regulation of neuronal excitability. 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its high selectivity and potency for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of cognitive disorders, and the exploration of its anti-inflammatory properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one and to identify potential side effects and toxicity.
Méthodes De Synthèse
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Skraup synthesis. The most commonly used method for synthesizing 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is the Pictet-Spengler reaction, which involves the reaction of 4-chloroaniline with 2,3-dihydroxybenzaldehyde in the presence of an acid catalyst.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in various physiological processes, including learning and memory, making 4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one a potential candidate for the treatment of cognitive disorders.
Propriétés
Numéro CAS |
16880-72-1 |
|---|---|
Nom du produit |
4-(4-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
Formule moléculaire |
C15H12ClNO |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-8,13H,9H2,(H,17,18) |
Clé InChI |
LGKWQCRGNWXKCQ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl |
Synonymes |
4-(4-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



